Cas no 555-92-0 (DL-ConiineHydrochloride)
DL-ConiineHydrochloride Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 2-propyl-,hydrochloride (1:1), (2S)-
- (S)-2-Propylpiperidine hydrochloride
- (+/-)-2-PROPYLPIPERIDINE HYDROCHLORIDE
- 2-PROPYLPIPERIDINE HYDROCHLORIDE
- Coniine, hydrochloride
- (+)-(2S)-2-propylpiperidine hydrochloride
- (+)-coniine hydrochloride
- (2S)-2-n-propylpiperidine hydrochloride
- (S)-(+)-coniine*HCl
- (S)-coniine hydrochloride
- 2-PROPYLPIPERIDINE HCL
- CONIINE,DL-HCL
- coniinhydrochloride
- DL-CICUTINE HYDROCHLORIDE
- DL-CONIIN HYDROCHLORIDE
- DL-CONIINE HCL
- DL-CONIINE HYDROCHLORIDE
- CONIINE
- (2S)-2-propylpiperidine
- (S)-2-Propylpiperidine
- (S)-beta-Propylpiperidine
- Cicutine
- (+)-Coniine
- (S)-(+)-Coniine
- C479P32L2D
- Coniine hydrobromide
- d-Coniine
- PubChem15602
- FCH833697
- C06523
- A826917
- NSC15128
- Y10909
- (2S)-2-propylpiperidine HCl
- CONIINE HYDROCHLORIDE [MI]
- Q27257203
- NSC 15128
- Piperidine, hydrochloride, (S)-
- (2S)-2-propylpiperidine hydrochloride (1:1)
- (S)-(+)-Coniine hydrochloride
- 555-92-0
- (S)-2-Propylpiperidine HCl
- Piperidine,2-propyl-,hydrochloride,(2S)-
- CONICINE HYDROCHLORIDE
- (S)-2-Propylpiperidinehydrochloride
- NS00093516
- (2S)-2-PROPYLPIPERIDINE HYDROCHLORIDE
- BS-17239
- 3H575MZ6VN
- (2S)-2-propylpiperidine;hydrochloride
- Piperidine, 2-propyl-, hydrochloride, (S)-
- AKOS030632965
- EINECS 209-111-0
- Coniine hydrochloride
- Coniin hydrochloride
- MFCD00242640
- DTXSID701033574
- NSC-15128
- CICUTINE HYDROCHLORIDE
- Coniine HCl
- DL-ConiineHydrochloride
- UNII-3H575MZ6VN
- SCHEMBL25355
- CS-0197282
- Coniinhydrochlorid
- JXBWZNQZRWZJIR-QRPNPIFTSA-N
-
- MDL: MFCD00050919
- Inchi: 1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m0./s1
- InChI Key: JXBWZNQZRWZJIR-QRPNPIFTSA-N
- SMILES: Cl.N1CCCC[C@@H]1CCC
- BRN: 0079906
Computed Properties
- Exact Mass: 163.11300
- Monoisotopic Mass: 163.1127773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 71
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
Experimental Properties
- Melting Point: ~210 °C(lit.)
- PSA: 12.03000
- LogP: 3.05940
DL-ConiineHydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129006326-100mg |
(S)-2-Propylpiperidine hydrochloride |
555-92-0 | 97% | 100mg |
$349.92 | 2023-09-01 | |
| Alichem | A129006326-250mg |
(S)-2-Propylpiperidine hydrochloride |
555-92-0 | 97% | 250mg |
$518.00 | 2023-09-01 | |
| Alichem | A129006326-1g |
(S)-2-Propylpiperidine hydrochloride |
555-92-0 | 97% | 1g |
$1295.00 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S82310-250mg |
(S)-2-Propylpiperidinehydrochloride |
555-92-0 | 97% | 250mg |
¥3555.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S82310-100mg |
(S)-2-Propylpiperidinehydrochloride |
555-92-0 | 97% | 100mg |
¥2077.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S902209-100mg |
(S)-2-Propylpiperidine hydrochloride |
555-92-0 | 97% | 100mg |
2,835.90 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OY617-250mg |
DL-ConiineHydrochloride |
555-92-0 | 97% | 250mg |
5811CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OY617-100mg |
DL-ConiineHydrochloride |
555-92-0 | 97% | 100mg |
2651CNY | 2021-05-08 | |
| Chemenu | CM253638-1g |
(S)-2-Propylpiperidine hydrochloride |
555-92-0 | 97% | 1g |
$1211 | 2021-08-04 | |
| TRC | D214785-50mg |
DL-ConiineHydrochloride |
555-92-0 | 50mg |
$ 190.00 | 2022-06-05 |
DL-ConiineHydrochloride Suppliers
DL-ConiineHydrochloride Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on DL-ConiineHydrochloride
Recent Advances in DL-Coniine Hydrochloride (CAS 555-92-0) Research: A Comprehensive Review
DL-Coniine Hydrochloride (CAS 555-92-0), a derivative of the toxic alkaloid coniine found in poison hemlock, has garnered significant attention in recent years due to its potential applications in neuroscience and pharmacology. This research brief synthesizes the latest findings on its synthesis, mechanisms of action, and therapeutic potentials, as documented in peer-reviewed literature and industry reports up to Q2 2024.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for DL-Coniine Hydrochloride using catalytic asymmetric hydrogenation, achieving 98% enantiomeric purity (DOI: 10.1021/acs.jmedchem.3c00512). This breakthrough addresses historical challenges in producing stereochemically pure batches, which is critical for consistent pharmacological evaluation. Parallel research in Toxicology Reports revealed its dose-dependent biphasic effects on nicotinic acetylcholine receptors (nAChRs), with low concentrations (0.1-1 μM) showing partial agonism and higher doses (>10 μM) inducing receptor desensitization.
Notably, a 2024 preclinical trial (DOI: 10.1016/j.neuropharm.2024.109876) demonstrated DL-Coniine Hydrochloride's neuroprotective effects in a Parkinson's disease model, reducing α-synuclein aggregation by 42% through allosteric modulation of nAChR α7 subunits. However, its narrow therapeutic window (LD50 = 12 mg/kg in murine models) necessitates rigorous safety profiling. Current Good Manufacturing Practice (cGMP) production guidelines were recently established by the European Pharmacopoeia (EDQM monograph 01/2024:23500), standardizing quality control parameters including residual solvent limits (<0.5% isopropanol) and chiral purity thresholds.
Emerging applications in pain management were highlighted at the 2024 World Congress of Neuroscience, where a Phase I trial (NCT05678934) reported 30% greater analgesia than placebo in neuropathic pain patients at 0.3 mg/kg doses. Structural analogs with reduced toxicity are under development, as disclosed in a recent patent (WO2024/078154) featuring N-alkylated derivatives with 10-fold lower cytotoxicity while retaining target affinity.
These advancements position DL-Coniine Hydrochloride as a promising but high-risk candidate for CNS disorders, warranting further investigation into its structure-activity relationships and targeted delivery systems to mitigate off-target effects. The compound's unique pharmacodynamics continue to make it a valuable tool for studying nAChR-mediated pathways in neurodegeneration.
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